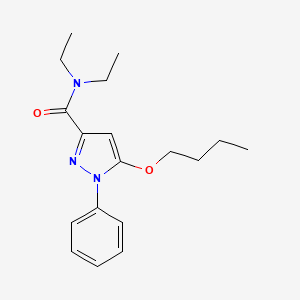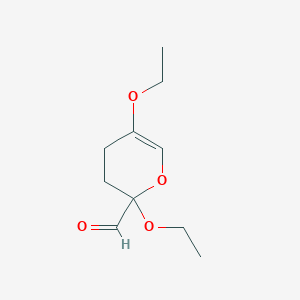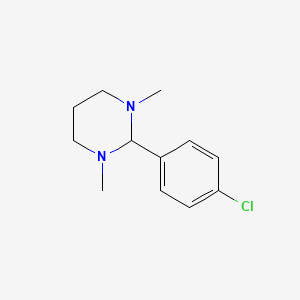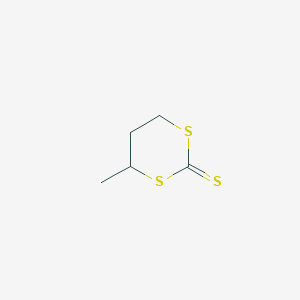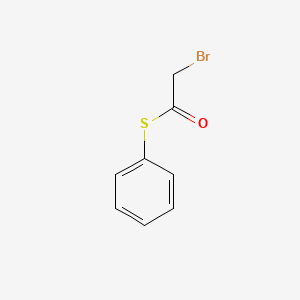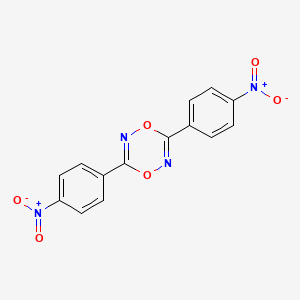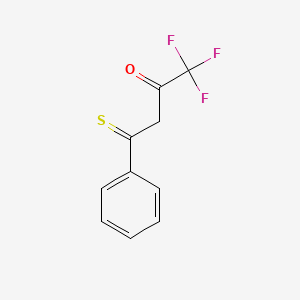![molecular formula C10H8N2S B14631348 Propanedinitrile, [1-(2-thienyl)propylidene]- CAS No. 54688-90-3](/img/structure/B14631348.png)
Propanedinitrile, [1-(2-thienyl)propylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, [1-(2-thienyl)propylidene]- is an organic compound with the molecular formula C10H8N2S. It consists of a propanedinitrile group attached to a 1-(2-thienyl)propylidene moiety. This compound is notable for its unique structure, which includes a thiophene ring, making it an interesting subject for various chemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [1-(2-thienyl)propylidene]- typically involves the reaction of 2-thiophenecarboxaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, forming the desired product under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, [1-(2-thienyl)propylidene]- undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines or thiols can react with the thiophene ring under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Propanedinitrile, [1-(2-thienyl)propylidene]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, [1-(2-thienyl)propylidene]- involves its interaction with various molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: A simpler dinitrile compound without the thiophene ring.
Thiophene-2-carboxaldehyde: Contains the thiophene ring but lacks the nitrile groups.
Benzonitrile: Contains a nitrile group attached to a benzene ring instead of a thiophene ring.
Uniqueness
Propanedinitrile, [1-(2-thienyl)propylidene]- is unique due to the presence of both the thiophene ring and the dinitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
54688-90-3 |
|---|---|
Fórmula molecular |
C10H8N2S |
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
2-(1-thiophen-2-ylpropylidene)propanedinitrile |
InChI |
InChI=1S/C10H8N2S/c1-2-9(8(6-11)7-12)10-4-3-5-13-10/h3-5H,2H2,1H3 |
Clave InChI |
AYXSUHPHDARGDO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C#N)C#N)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


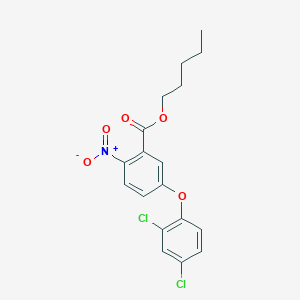
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)


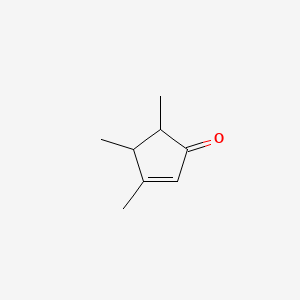
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)
